molecular formula C15H17ClN2S B1518614 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride CAS No. 109262-13-7

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Cat. No. B1518614
M. Wt: 292.8 g/mol
InChI Key: WPUSWGAEHMVZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 226-228 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

  • Synthetic Chemistry

    • Application : This compound is used as a building block in synthetic chemistry .
    • Method : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis being performed. Typically, this compound would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .
    • Results : The outcomes of these reactions would also depend on the specific synthesis being performed. In general, the goal would be to create a new compound with desired properties .
  • Photocatalysis

    • Application : A related compound, 1,3,5-Tri(10H-phenothiazin-10-yl)benzene, has been used as a metal-free and recyclable photocatalyst for the sequential functionalization of C(sp2)-H bonds .
    • Method : This involves using the photocatalyst to promote reactions under light irradiation .
    • Results : This method allows for the functionalization of C(sp2)-H bonds, which is a key process in the synthesis of complex organic molecules .
  • Antibacterial and Antifungal Activity

    • Application : A series of compounds synthesized using the phenothiazine framework through a three-carbon atom chain have shown antibacterial and antifungal activity .
    • Method : These compounds were synthesized by condensation of the different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines .
    • Results : The structures of these compounds were confirmed by IR, 1H NMR, mass, and elemental analysis .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-phenothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUSWGAEHMVZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
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3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
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3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Citations

For This Compound
2
Citations
MA Motaleb, AM Othman, IT Ibrahim… - Benha Journal of …, 2021 - bjas.journals.ekb.eg
This study aimed to prepare a novel radiopharmaceutical for the detection of brain disorders at early stages in susceptible patients.Promazine hydrochloride was labeled with 125I by …
Number of citations: 1 bjas.journals.ekb.eg
Y Lin, Y Li, Y Zhu, J Zhang, Y Li, X Liu… - Proceedings of the …, 2012 - National Acad Sciences
Mycobacterium tuberculosis kills about 2 million people annually and antibiotic resistance is a cause of increased mortality. Therefore, development of new antituberculosis drugs is …
Number of citations: 37 www.pnas.org

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